5-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-3-(4-propoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-3-(4-propoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that combines the structural features of thiazole and oxadiazole rings. These rings are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-3-(4-propoxyphenyl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method includes:
Formation of the Thiazole Ring: This can be achieved by reacting 4-phenylthiosemicarbazide with α-haloketones under basic conditions to form the thiazole ring.
Oxadiazole Ring Formation: The thiazole intermediate is then reacted with hydrazine derivatives and carboxylic acids or their derivatives to form the oxadiazole ring.
Final Coupling: The final step involves coupling the thiazole and oxadiazole intermediates under appropriate conditions, often using dehydrating agents or catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-3-(4-propoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted thiazoles and oxadiazoles.
Scientific Research Applications
5-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-3-(4-propoxyphenyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-3-(4-propoxyphenyl)-1,2,4-oxadiazole involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interaction with DNA to inhibit replication or transcription.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole.
Oxadiazole Derivatives: Compounds like 1,3,4-oxadiazole and 1,2,4-oxadiazole.
Uniqueness
5-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-3-(4-propoxyphenyl)-1,2,4-oxadiazole is unique due to its combined structural features of thiazole and oxadiazole rings, which confer a broad spectrum of biological activities and potential therapeutic applications. This dual functionality makes it a versatile compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C21H19N3O2S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(4-propoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H19N3O2S/c1-2-12-25-17-10-8-16(9-11-17)21-23-19(26-24-21)13-20-22-18(14-27-20)15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3 |
InChI Key |
UXDVJSOXEWWBEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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